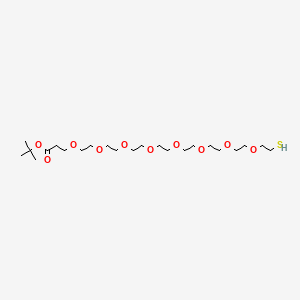
HS-PEG8-CH2CH2COOtBu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HS-PEG8-CH2CH2COOtBu is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a colorless liquid with the molecular formula C23H46O10S and a molecular weight of 514.67 . This compound is commonly used in various biomedical applications due to its unique properties, such as water solubility, biocompatibility, and ability to form stable conjugates with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HS-PEG8-CH2CH2COOtBu typically involves the reaction of a PEG derivative with a thiol group and a tert-butyl ester. The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces to form conjugates. The carboxyl group is protected by the tert-butyl group, which can be removed under acidic conditions to yield the free carboxylic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes purification steps to ensure high purity and quality of the final product. The compound is stored at -18°C to avoid degradation and maintain its stability .
化学反应分析
Types of Reactions
HS-PEG8-CH2CH2COOtBu undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The tert-butyl ester can be hydrolyzed to form the free carboxylic acid.
Common Reagents and Conditions
Major Products Formed
科学研究应用
HS-PEG8-CH2CH2COOtBu has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the modification of biomolecules for improved stability and solubility.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of biocompatible materials and coatings
作用机制
The mechanism of action of HS-PEG8-CH2CH2COOtBu involves its ability to form stable conjugates with other molecules through its thiol and carboxyl groups. The thiol group can react with maleimide, OPSS, and vinylsulfone groups, while the carboxyl group can form amide bonds with amine groups. These reactions enable the compound to modify and stabilize biomolecules, enhancing their properties and functionality .
相似化合物的比较
Similar Compounds
HS-PEG6-CH2CH2COOtBu: A similar compound with a shorter PEG chain length, used in similar applications.
HO-PEG8-CH2COOtBu: A compound with a hydroxyl group instead of a thiol group, used as a linker in different types of conjugation reactions.
Uniqueness
HS-PEG8-CH2CH2COOtBu is unique due to its combination of a thiol group and a tert-butyl ester-protected carboxyl group. This allows for versatile conjugation reactions and the ability to protect and deprotect the carboxyl group as needed .
生物活性
HS-PEG8-CH2CH2COOtBu, also known as Hydroxy-PEG8-t-butyl ester, is a polyethylene glycol (PEG) derivative that has garnered attention in biomedical research due to its unique properties and potential applications. PEG compounds are widely utilized in drug delivery systems, nanotechnology, and various therapeutic applications due to their biocompatibility, hydrophilicity, and ability to modify the pharmacokinetics of drugs.
- Molecular Formula : C23H46O11
- Molecular Weight : 498.6 g/mol
- CAS Number : 1334177-84-2
- Purity : ≥95%
Biological Applications
This compound is primarily used in:
- Drug Delivery Systems : Enhancing the solubility and stability of therapeutic agents.
- Nanotechnology : Serving as a building block for the synthesis of lipid nanoparticles.
- Cell Culture : Supporting cell adhesion and growth in vitro.
- Polymer Conjugates : Facilitating the development of polymer-drug conjugates for targeted therapy.
The biological activity of this compound is largely attributed to its ability to form stable conjugates with various biomolecules. The PEGylation process enhances the solubility and circulation time of drugs by creating a hydrophilic shield that reduces protein adsorption and immune recognition.
Case Study 1: PEGylation in Drug Delivery
A study evaluated the impact of PEGylation on the pharmacokinetics of haloperidol when conjugated with PEG derivatives, including this compound. The results indicated that while the conjugate retained some receptor binding affinity, its bioavailability was significantly altered, preventing effective central nervous system penetration. The in vitro assays showed a reduced cytotoxicity profile compared to free haloperidol, suggesting that while PEGylation can enhance drug stability, it may also diminish therapeutic efficacy in certain contexts .
Case Study 2: Nanoparticle Functionalization
In another study, this compound was employed to functionalize gold nanoparticles (AuNPs). The coverage density of PEG chains was quantified using fluorescence assays. The findings demonstrated that increasing the molecular weight of PEG resulted in decreased active surface density on AuNPs, which correlated with enhanced stability but reduced reactivity for targeting ligands. This study highlighted the trade-offs between stability and biological activity in nanoparticle applications .
Data Table: Biological Activity Metrics
| Parameter | This compound | Haloperidol Conjugate | AuNP Functionalization |
|---|---|---|---|
| Molecular Weight (g/mol) | 498.6 | Varies | Varies |
| Solubility | High | Moderate | High |
| Cytotoxicity (IC50, µM) | N/A | >100 | N/A |
| Coverage Density (active/total) | N/A | N/A | Decreased with MW |
属性
分子式 |
C23H46O10S |
|---|---|
分子量 |
514.7 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H46O10S/c1-23(2,3)33-22(24)4-5-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-18-19-32-20-21-34/h34H,4-21H2,1-3H3 |
InChI 键 |
GHOVTXVIDTXZOD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















